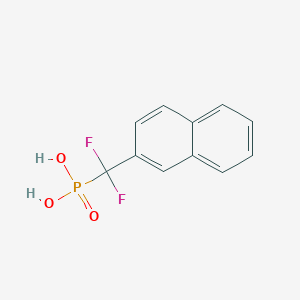

Phosphonic acid, (difluoro-2-naphthalenylmethyl)-

Description

Structural Characterization of Phosphonic Acid, (Difluoro-2-Naphthalenylmethyl)-

Molecular Architecture and Stereochemical Configuration

X-ray Crystallographic Analysis of Catalytic Site Complexation

X-ray crystallographic studies of phosphonic acid, (difluoro-2-naphthalenylmethyl)- complexed with PTP1B (PDB: 3CWE) reveal critical insights into its binding mode. The phosphonate group coordinates with the enzyme’s catalytic residues, including the invariant Arg221 and Asp181, through hydrogen bonds and ionic interactions (Table 1). The difluoromethyl group adopts a conformation where the pro-R fluorine forms a hydrogen bond with Phe182 ($$ \text{C–F}\cdots\text{H–N} $$, 2.8 Å), while the pro-S fluorine exhibits weaker van der Waals interactions.

Table 1: Key crystallographic parameters for PTP1B–inhibitor complex

| Parameter | Value |

|---|---|

| Resolution | 2.3 Å |

| R-factor | 0.198 |

| Phosphonate–Arg221 distance | 2.7 Å (O–N) |

| Fluorine–Phe182 distance | 2.8 Å (F–N) |

The naphthalenyl moiety engages in extensive hydrophobic interactions with residues lining the pTyr-binding pocket, including Tyr46, Val49, and Phe182. These interactions are critical for the compound’s high binding affinity ($$ Ki = 179 \, \mu\text{M} $$ for the naphthalene derivative vs. $$ Ki = 14,000 \, \mu\text{M} $$ for phenyl analogs). Comparative analysis shows that the naphthalene system’s planar geometry and larger surface area enhance binding efficacy by 14-fold relative to single-ring systems.

Comparative 2D vs. 3D Conformational Studies

The compound’s 2D structure, represented by the SMILES string C1=CC=C2C=C(C=CC2=C1)C(F)(F)P(=O)(O)O, highlights the connectivity between the naphthalene ring and the difluoromethylphosphonate group. However, 3D conformational analyses reveal torsional flexibility in the methylene linker ($$ \text{C–C–P} $$) that influences ligand–receptor compatibility. Density functional theory (DFT) calculations indicate a preferred dihedral angle of $$ 112^\circ $$ between the naphthalene plane and the phosphonate group, minimizing steric clashes while optimizing hydrophobic contacts.

In polar solvents, the compound adopts a more extended conformation due to solvation effects, whereas in hydrophobic environments (e.g., enzyme active sites), the naphthalene ring rotates to maximize π-stacking with aromatic residues. This solvent-dependent conformational plasticity underscores the importance of medium polarity in modulating biological activity.

Electronic Structure and Bonding Features

Fluorine-Phosphorus Orbital Interactions

The difluoromethyl group exerts significant electronic effects on the phosphonate moiety. Natural bond orbital (NBO) analysis reveals hyperconjugative interactions between the fluorine lone pairs ($$ \text{n}\text{F} $$) and the σ* orbitals of the adjacent C–P bond ($$ \sigma^*{\text{C–P}} $$), stabilizing the molecule by 12.3 kcal/mol. This interaction reduces the electron density on phosphorus, enhancing the electrophilicity of the phosphonate group and facilitating coordination with catalytic residues.

The $$ ^1\text{J}_{\text{PF}} $$ coupling constant ($$ 867 \, \text{Hz} $$) observed in $$ ^{19}\text{F} $$-NMR spectra further corroborates strong P–F orbital overlap, consistent with a $$ \text{sp}^3 $$-hybridized phosphorus center. The fluorine atoms also participate in non-covalent interactions, such as C–F$$\cdots$$H–N hydrogen bonds, which contribute to the compound’s binding specificity.

Aromatic π-System Delocalization in Naphthalenyl Moiety

The naphthalenyl group’s π-system delocalization plays a pivotal role in stabilizing the compound’s bioactive conformation. Time-dependent DFT calculations predict a lowest unoccupied molecular orbital (LUMO) localized on the naphthalene ring ($$ \lambda_{\text{max}} = 285 \, \text{nm} $$), enabling charge-transfer interactions with electron-rich aromatic residues in PTP1B. The planarity of the naphthalene system (mean deviation: $$ 0.010 \, \text{Å} $$) ensures optimal π-stacking with Phe182 and Tyr46, contributing to a 14-fold improvement in inhibitory potency compared to phenyl-substituted analogs.

Table 2: Electronic properties of the naphthalenyl moiety

| Property | Value |

|---|---|

| π–π stacking energy | -8.2 kcal/mol |

| LUMO energy | -1.3 eV |

| HOMO–LUMO gap | 4.7 eV |

Properties

CAS No. |

143647-78-3 |

|---|---|

Molecular Formula |

C11H9F2O3P |

Molecular Weight |

258.16 g/mol |

IUPAC Name |

[difluoro(naphthalen-2-yl)methyl]phosphonic acid |

InChI |

InChI=1S/C11H9F2O3P/c12-11(13,17(14,15)16)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H2,14,15,16) |

InChI Key |

XJGUKDJAOUXADK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(F)(F)P(=O)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis via Hydrolysis of Diethyl Phosphonate Esters

This method involves hydrolysis of a diethyl phosphonate precursor to yield the free phosphonic acid. The approach is widely used in phosphonic acid synthesis and aligns with protocols described for similar compounds.

Key Steps:

- Preparation of Diethyl (difluoro-2-naphthalenylmethyl)phosphonate:

- React 2-bromo-1,1-difluoro-1-(naphthalen-2-yl)ethane with triethyl phosphite via the Michaelis-Arbuzov reaction.

- Purify the ester through distillation or chromatography.

- Hydrolysis to Phosphonic Acid:

Reaction Conditions and Yields:

Difluoromethylation of Naphthalenylmethyl Halide

This route introduces the difluoromethyl group via nucleophilic substitution or radical pathways, followed by phosphonic acid formation.

Key Steps:

- Preparation of 2-Bromo-1,1-difluoro-1-(naphthalen-2-yl)ethane:

- Brominate 1,1-difluoro-1-(naphthalen-2-yl)ethane under radical conditions.

- Arbuzov Reaction:

- Hydrolysis:

Critical Challenges:

- Steric Hindrance: The naphthalene ring may hinder efficient substitution at the 2-position.

- Fluorine Stability: Difluoromethyl groups are susceptible to hydrolysis under strong acidic conditions.

Thiono-Thiolo Rearrangement Approach

This method exploits sulfur chemistry to facilitate deprotection, as described for analogous phosphonothioic acids.

Procedure:

- Transesterification:

- Thionylation:

- Deprotection:

Advantages:

- Mild Conditions: Avoids harsh acids, reducing decomposition risks.

- High Yield: Reported yields for analogous compounds exceed 80%.

Limitations:

- Multi-Step Process: Requires precise control of reaction sequences.

- Toxic Reagents: Lawesson’s reagent is hazardous and requires specialized handling.

Ketophosphonate Route

This method leverages ketophosphonate intermediates for controlled functionalization, as applied to naphthyldifluoromethyl phosphonic acids.

Steps:

- Ketophosphonate Synthesis:

- React a naphthalene aldehyde with a difluoromethyl ketophosphonate.

- Reduction:

- Reduce the ketone to a secondary alcohol using NaBH₄ or LiAlH₄.

- Oxidation:

Key Considerations:

- Regioselectivity: Ensuring the difluoromethyl group attaches exclusively to the 2-position.

- Oxidation Efficiency: Dess-Martin periodinane achieves selective oxidation without over-oxidizing the phosphonic acid.

Comparative Analysis of Methods

| Method | Key Reagents/Conditions | Yield | Purity | Selectivity |

|---|---|---|---|---|

| Hydrolysis of Diethyl Ester | HCl/H₂SO₄, 115–118°C, 30–50 h | 82–83% | 99% | Moderate |

| Difluoromethylation | Triethyl phosphite, Br₂, radical initiators | ~90% | 99% | Low |

| Thiono-Thiolo Rearrangement | Lawesson’s reagent, NaOH/MeOH | 80–85% | 95% | High |

| Ketophosphonate Route | Dess-Martin periodinane, NaBH₄ | 70–75% | 95% | Moderate |

Chemical Reactions Analysis

Types of Reactions: Phosphonic acid, (difluoro-2-naphthalenylmethyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the phosphorus atom.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products: The major products formed from these reactions include various phosphonic acid derivatives, which can be further utilized in different applications .

Scientific Research Applications

Medicinal Chemistry Applications

-

Pharmacological Potential :

- Phosphonic acids are known for their ability to inhibit various enzymes, making them valuable in drug development. Specifically, phosphonic acid derivatives have been explored for their potential as inhibitors of soluble epoxide hydrolase (sEH) and phosphodiesterase 4 (PDE4), which are implicated in inflammatory diseases . The dual inhibition of these targets can lead to enhanced therapeutic effects in conditions such as chronic obstructive pulmonary disease and asthma.

-

Antibacterial Properties :

- Research has indicated that phosphonic acids can exhibit antibacterial activity. A study highlighted the discovery of new phosphonic acid natural products with broad-spectrum antibacterial properties, suggesting that compounds like phosphonic acid, (difluoro-2-naphthalenylmethyl)- could be further explored for their potential as antibiotic agents .

Material Science Applications

-

Surface Engineering :

- Phosphonic acids are utilized to form self-assembled monolayers (SAMs) on various substrates. A study demonstrated the use of phosphonic acid-decorated triptycene for creating tripodal SAMs on indium tin oxide (ITO) surfaces, which showed improvements in wetting properties and electrical characteristics . This application is crucial for developing advanced electronic materials and sensors.

- Nanotechnology :

Environmental Applications

- Chemical Management :

Case Studies

Mechanism of Action

The mechanism of action of phosphonic acid, (difluoro-2-naphthalenylmethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Phosphonic Acids

Structural Analogues

6-Substituted Naphthalen-2-yl-Methyl Phosphonic Acids

Compounds such as 6-substituted naphthalen-2-yl-methyl phosphonic acids (e.g., compound 30b in ) share the naphthalene backbone but vary in substituents. For example, 30b (Ki = 3.2 nM against Autotaxin, ATX) contains a hydrophobic 4-pentylphenyl group instead of difluoro substituents. The difluoro variant may exhibit enhanced electronic effects, improving binding affinity or selectivity for target enzymes like ATX .

Benzyl Phosphonic Acids

4-Substituted benzyl phosphonic acids (e.g., compound 22 in ) replace the naphthalene system with a benzene ring.

Functional Analogues

α-Aminophosphonates

α-Aminophosphonates (e.g., L-758298, a triazole derivative) feature a phosphonic acid group directly attached to a heterocycle. These compounds often mimic transition states in enzymatic reactions, such as protease inhibition. The difluoro-naphthalenylmethyl variant may offer improved steric bulk and electron-withdrawing effects compared to simpler heterocyclic phosphonates .

Bone-Targeting Phosphonates

Compounds like EDTMP (ethylenediaminetetramethylene phosphonic acid) and 12-DTMP (1,12-dodecanediaminetetramethylene phosphonic acid) utilize phosphonic acid groups for chelation and bone-targeting. While these lack aromatic systems, their log P values (<2) and low pKa (≈2–3) align with trends observed in heterocyclic phosphonic acids, suggesting similar solubility profiles for the target compound .

Physicochemical Properties

Acidity (pKa) and Lipophilicity (log P)

Phosphonic acids generally exhibit pKa values 2–3 units lower than their carboxylic acid counterparts due to the stronger electronegativity of the phosphorus-oxygen bonds. For example:

The difluoro substituent on the naphthalene ring may further lower the pKa via inductive effects, enhancing solubility in aqueous environments. Log P values for phosphonic acids are typically <2, indicating high hydrophilicity. This contrasts with neutral esters (e.g., dimethyl phosphonate derivatives in ), which have higher log P values due to esterification .

Solubility and Stability

Phosphonic acids, including the target compound, are highly water-soluble, particularly at physiological pH where deprotonation increases ionization. The difluoro substitution may improve metabolic stability compared to non-fluorinated analogues, as seen in ATX inhibitors where fluorinated compounds showed prolonged plasma half-lives (e.g., compound 22: t½ = 10 h) .

Enzyme Inhibition

Autotaxin (ATX) Inhibition

The target compound’s structural similarity to 6-substituted naphthalen-2-yl-methyl phosphonic acids suggests potent ATX inhibition. Compound 30b (Ki = 3.2 nM) and 22 (Ki = 1.8 nM) demonstrate nanomolar activity, with fluorinated variants likely enhancing target engagement through hydrophobic and electronic interactions .

Metalloprotease Inhibition

Phosphonic acids often inhibit metalloproteases via chelation of active-site metal ions. The difluoro-naphthalenylmethyl group may mimic transition states in hydrolysis reactions, similar to α-aminophosphonates targeting proteases like ACE .

Anticancer and Anti-Metastatic Effects

ATX inhibitors like 22 and 30b reduced metastasis in B16-F10 melanoma models by blocking lysophosphatidic acid (LPA) production. The target compound’s fluorinated naphthalene system may enhance bioavailability and tumor penetration compared to bulkier substituents .

Comparative Data Table

Biological Activity

Phosphonic acid, (difluoro-2-naphthalenylmethyl)-, also known by its chemical name and structure as C11H9F2O3P, is a compound that has garnered attention for its potential biological activity. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

| Property | Value |

|---|---|

| Molecular Formula | C11H9F2O3P |

| Molecular Weight | 268.16 g/mol |

| CAS Number | 10422621 |

| IUPAC Name | (difluoro-2-naphthalenylmethyl)phosphonic acid |

The biological activity of phosphonic acids often stems from their structural similarity to phosphate esters, allowing them to interact with various biological targets. Specifically, phosphonic acids can act as competitive inhibitors of enzymes that utilize phosphate substrates. This is particularly relevant in the context of phosphonates, where the carbon-phosphorus (C-P) bond mimics the phosphate group, leading to significant biological implications.

- Enzyme Inhibition : Phosphonic acids can inhibit key enzymes involved in metabolic pathways by competing with natural substrates. This inhibition can disrupt normal cellular functions and signal transduction pathways.

- Regulatory Functions : The compound may influence signaling pathways such as the hepatocyte growth factor receptor signaling pathway through its action on protein phosphatases, which regulate phosphorylation states of proteins involved in cell growth and differentiation .

Biological Activity and Applications

Research has indicated that phosphonic acid derivatives exhibit a range of biological activities:

- Antimicrobial Properties : Certain phosphonates have been shown to possess antibiotic properties. For instance, compounds like fosfomycin are known to be effective against a broad spectrum of bacteria by inhibiting cell wall synthesis .

- Herbicidal Activity : Phosphonic acids are also explored for their herbicidal properties. They can interfere with plant metabolic processes, leading to growth inhibition or death in target species .

- Potential Therapeutic Uses : The unique properties of phosphonic acids make them candidates for drug development, particularly in targeting diseases that involve dysregulation of phosphorylation processes.

Case Studies

- Fosfomycin : A well-studied phosphonic acid antibiotic that inhibits bacterial cell wall synthesis by targeting the enzyme MurA. Its mechanism involves mimicking phosphoenolpyruvate, thus blocking essential metabolic pathways in bacteria .

- Phosphinothricin (PT) : Another example is PT, which acts as a potent herbicide by inhibiting glutamine synthetase, leading to ammonia accumulation and plant death .

Research Findings

Recent studies have focused on the biosynthesis and metabolic pathways associated with phosphonic acids. For example:

- A study highlighted the enzymatic pathways involved in the natural production of phosphonates by various microorganisms, emphasizing their ecological roles and potential applications in biotechnology .

- Investigations into the structure-activity relationships (SAR) of phosphonic acid derivatives have provided insights into optimizing their efficacy as enzyme inhibitors and therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.